molecular formula C10H10O3 B6602295 2-(1,3-dioxolan-2-yl)benzaldehyde CAS No. 59259-01-7

2-(1,3-dioxolan-2-yl)benzaldehyde

Cat. No. B6602295
Key on ui cas rn: 59259-01-7
M. Wt: 178.18 g/mol
InChI Key: YNWFBJINYXHJDW-UHFFFAOYSA-N
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Patent
US04140688

Procedure details

A suspension of sodium acetate (6.56 g, 0.08 mol) and pyridinium chlorochromate (17.2 g, 0.08 mol) in dry methylene chloride (200 ml) was cooled in an ice bath under a nitrogen atmosphere and treated with a solution of 2-(2-dioxolanyl)benzyl alcohol (9.6 g, 0.053 mol) in methylene chloride (25 ml) over a 15 minute period. The reaction was stirred at room temperature for 2 hours and diluted with ether (200 ml). The solid was collected and washed with ether, and the filtrate was washed with 5% NaHCO3 and brine and dried. The solution was evaporated to give the title aldehyde; 7.8 g (82%).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(2-dioxolanyl)benzyl alcohol
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[O:17]1[CH2:21][CH2:20][O:19][CH:18]1[C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24][OH:25]>C(Cl)Cl.CCOCC>[O:17]1[CH2:21][CH2:20][O:19][CH:18]1[C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH:24]=[O:25] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
17.2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2-(2-dioxolanyl)benzyl alcohol
Quantity
9.6 g
Type
reactant
Smiles
O1C(OCC1)C1=C(CO)C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
the filtrate was washed with 5% NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(OCC1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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